1-methyl-N-[(3-methylthiophen-2-yl)methyl]-1H-benzimidazol-2-amine
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Overview
Description
1-methyl-N-[(3-methylthiophen-2-yl)methyl]-1H-benzimidazol-2-amine is a synthetic compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-[(3-methylthiophen-2-yl)methyl]-1H-benzimidazol-2-amine typically involves the condensation of 1-methyl-1H-benzimidazole-2-amine with 3-methylthiophen-2-ylmethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and purity. Industrial production would also focus on ensuring cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-[(3-methylthiophen-2-yl)methyl]-1H-benzimidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
1-methyl-N-[(3-methylthiophen-2-yl)methyl]-1H-benzimidazol-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential therapeutic applications, including anti-inflammatory and antiviral properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-methyl-N-[(3-methylthiophen-2-yl)methyl]-1H-benzimidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA, leading to the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-methyl-1-(3-methylthiophen-2-yl)methanamine: A structurally related compound with similar biological activities.
Methiopropamine: Another thiophene derivative with stimulant properties.
Thiophene-containing benzimidazoles: A class of compounds with diverse biological activities.
Uniqueness
1-methyl-N-[(3-methylthiophen-2-yl)methyl]-1H-benzimidazol-2-amine is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of a benzimidazole core with a thiophene moiety makes it a versatile compound for various scientific research applications .
Properties
Molecular Formula |
C14H15N3S |
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Molecular Weight |
257.36 g/mol |
IUPAC Name |
1-methyl-N-[(3-methylthiophen-2-yl)methyl]benzimidazol-2-amine |
InChI |
InChI=1S/C14H15N3S/c1-10-7-8-18-13(10)9-15-14-16-11-5-3-4-6-12(11)17(14)2/h3-8H,9H2,1-2H3,(H,15,16) |
InChI Key |
NSNZHZASFIPREF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)CNC2=NC3=CC=CC=C3N2C |
Origin of Product |
United States |
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